(E)-Methyl 2-(2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate
CAS No.:
Cat. No.: VC15866599
Molecular Formula: C19H16N2O6
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O6 |
|---|---|
| Molecular Weight | 368.3 g/mol |
| IUPAC Name | methyl (2Z)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate |
| Standard InChI | InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16- |
| Standard InChI Key | JWAUGXXRJKZYBD-SILNSSARSA-N |
| Isomeric SMILES | COC(=O)/C(=N\OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, methyl (2E)-2-[2-[(1,3-dioxoisoindolin-2-yl)oxymethyl]phenyl]-2-methoxyimino-acetate, reflects its intricate structure . Key features include:
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Dioxoisoindolinyl group: A bicyclic system with two ketone oxygen atoms at positions 1 and 3.
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Methoxyimino group: An E-configurated imine functional group (-N=OCH₃) linked to the acetate backbone.
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Benzyloxy methyl bridge: Connects the phenyl ring to the dioxoisoindolinyl group via an ether linkage.
Table 1: Fundamental Chemical Properties
The E-configuration of the methoxyimino group is critical for biological activity, as stereochemistry influences binding affinity to target enzymes .
Synthesis and Production
Key Synthetic Routes
The compound is synthesized via multi-step protocols, often beginning with 2-methylbenzyl cyanide or brominated intermediates . A representative pathway involves:
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Nitrosation: Introduction of a nitroso group to form an oxime intermediate.
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Methylation: Reaction with methylating agents (e.g., dimethyl sulfate) to install the methoxyimino group.
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Bromination: Substitution at the benzylic position using N-bromosuccinimide (NBS) .
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Etherification: Coupling with 1,3-dioxoisoindolin-2-ol under basic conditions to form the final product .
Table 2: Optimization Strategies in Synthesis
Green chemistry approaches emphasize replacing hazardous reagents (e.g., gaseous HCl) with safer alternatives, improving process sustainability .
Applications in Agrochemicals and Medicine
Fungicidal Activity
As a strobilurin analogue, the compound inhibits mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁ . Studies demonstrate efficacy against Rhizoctonia solani and Physalospora piricola, with 95–100% inhibition at 50 mg/L . Its derivatives, such as trifloxystrobin, are commercially deployed to combat resistance in pathogenic fungi .
Table 3: Biological Activity Profile
| Application | Target Organism/Cell Line | Efficacy/IC₅₀ | Source |
|---|---|---|---|
| Antifungal | Alternaria solani | 91–92% inhibition | |
| Anticancer | HCT116 cells | 0.60–0.94 μM |
| Exposure Route | First Aid Measures | PPE Recommendations |
|---|---|---|
| Inhalation | Move to fresh air; artificial respiration if needed | Respirator (N95 or higher) |
| Skin Contact | Wash with soap/water; consult physician | Nitrile gloves, lab coat |
| Eye Contact | 15-minute rinse with water; remove contacts | Goggles with side shields |
Storage requires inert atmospheres to prevent decomposition, with a UN 1325 classification (Packing Group III) .
Recent Advances and Future Directions
Structural Modifications
Introducing 1,2,4-triazole Schiff base side chains enhances antifungal activity against resistant strains . For example, derivative 3d achieves 99.5% inhibition of Physalospora piricola at 50 mg/L .
Mechanistic Insights
Density functional theory (DFT) studies reveal that electron-withdrawing groups on the phenyl ring improve binding to cytochrome bc₁ by modulating electron density at the methoxyimino site .
Regulatory Trends
The European Chemicals Agency (ECHA) mandates reduced reliance on brominated intermediates due to environmental persistence, driving innovation in halogen-free syntheses .
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